molecular formula C7HBrClF2N B14127063 2-Bromo-4-chloro-3,6-difluorobenzonitrile

2-Bromo-4-chloro-3,6-difluorobenzonitrile

Cat. No.: B14127063
M. Wt: 252.44 g/mol
InChI Key: QURDKTJHAOWEKC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3,6-difluorobenzonitrile is an organic compound with the molecular formula C7HBrClF2N It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3,6-difluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-chloro-3,6-difluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Another approach involves the use of cyanuric chloride in N,N-dimethylformamide (DMF) at 0°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3,6-difluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF) in polar aprotic solvents are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce amines and carboxylic acids, respectively .

Scientific Research Applications

2-Bromo-4-chloro-3,6-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3,6-difluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluorobenzonitrile
  • 3-Bromo-2,6-difluorobenzonitrile
  • 2-Bromo-3,4-difluorobenzonitrile

Uniqueness

2-Bromo-4-chloro-3,6-difluorobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

Molecular Formula

C7HBrClF2N

Molecular Weight

252.44 g/mol

IUPAC Name

2-bromo-4-chloro-3,6-difluorobenzonitrile

InChI

InChI=1S/C7HBrClF2N/c8-6-3(2-12)5(10)1-4(9)7(6)11/h1H

InChI Key

QURDKTJHAOWEKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Br)C#N)F

Origin of Product

United States

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